Cas no 2172175-11-8 (4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid)

4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid structure
2172175-11-8 structure
Product Name:4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
CAS No:2172175-11-8
MF:C16H23NO4
MW:293.35812497139
CID:5992393
PubChem ID:165526483
Update Time:2025-05-18

4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1455084
    • 4-(2,5-dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • 2172175-11-8
    • 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • Inchi: 1S/C16H23NO4/c1-10(2)17-8-13(14(9-17)16(18)19)12-7-11(20-3)5-6-15(12)21-4/h5-7,10,13-14H,8-9H2,1-4H3,(H,18,19)
    • InChI Key: ITKBHLKGIXTATG-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C(C)C)CC1C1C=C(C=CC=1OC)OC)=O

Computed Properties

  • Exact Mass: 293.16270821g/mol
  • Monoisotopic Mass: 293.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 59Ų

4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

Introduction to 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2172175-11-8)

4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, identified by its CAS number 2172175-11-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both dimethoxyphenyl and propan-2-yl substituents in its molecular framework contributes to its unique chemical properties and biological interactions, making it a subject of considerable interest in medicinal chemistry.

The molecular structure of 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid features a pyrrolidine core linked to an aromatic ring system. The dimethoxyphenyl moiety enhances the compound's solubility and stability, while the propan-2-yl group introduces a degree of lipophilicity, which is often crucial for membrane permeability and metabolic stability. These structural features make the compound a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyrrolidine derivatives due to their reported pharmacological activities. Studies have indicated that compounds with similar structural motifs exhibit potential benefits in areas such as central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory applications. The specific arrangement of functional groups in 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid suggests that it may interact with various biological targets, warranting further investigation.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyrrolidine derivatives have been shown to influence the function of enzymes such as kinases and phosphodiesterases, which are integral to numerous cellular processes. The dimethoxyphenyl group may serve as a key interaction site with these enzymes, while the propan-2-yl substituent could enhance binding affinity through hydrophobic interactions. Such mechanisms are particularly relevant in the context of developing kinase inhibitors for cancer therapy.

Furthermore, the compound's structural similarity to known bioactive molecules has implications for drug repurposing. By leveraging existing knowledge about related compounds, researchers can accelerate the discovery process for new therapeutic applications. For instance, analogs of this compound have been explored for their potential in treating neurodegenerative diseases, where modulation of protein aggregation and neuronal signaling pathways is critical.

The synthesis of 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for preclinical studies. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to construct the desired pyrrolidine core efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its potential as a building block for more complex drug candidates.

Preclinical studies have begun to shed light on the pharmacokinetic properties of this compound. Initial pharmacokinetic assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential criteria for any candidate entering clinical development. The compound exhibits moderate solubility in aqueous media while maintaining reasonable bioavailability in vivo, suggesting its feasibility for oral administration.

The toxicological profile of 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid is another critical area of focus. Preliminary toxicity studies have shown that the compound is well-tolerated at subtherapeutic doses, with no significant signs of organ toxicity observed. However, further comprehensive toxicological evaluations are necessary to fully characterize its safety profile before human trials can commence.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying promising drug candidates like 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid. Molecular docking simulations have been used to predict binding interactions with various biological targets, providing insights into potential mechanisms of action. These computational approaches complement experimental efforts by rapidly narrowing down candidate compounds based on predicted efficacy and selectivity.

The broader significance of this compound lies in its contribution to the expanding library of heterocyclic derivatives used in drug discovery. Pyrrolidine-based scaffolds continue to be a rich source of bioactive molecules due to their versatility and adaptability. By exploring derivatives such as 4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, researchers can uncover novel therapeutic strategies targeting unmet medical needs.

In conclusion,4-(2,5-Dimethoxyphenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2172175-11-8) represents a promising candidate for further pharmaceutical development. Its unique structural features combined with preliminary evidence of biological activity make it an attractive target for medicinal chemists seeking innovative treatments across multiple therapeutic areas. As research progresses,this compound will continue to be a valuable asset in the quest for next-generation therapeutics.

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